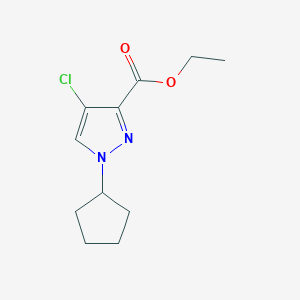![molecular formula C13H12N4 B2706186 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1181669-30-6](/img/structure/B2706186.png)
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug design .
Métodos De Preparación
The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating . This reaction yields tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can be further converted to oxazolo[5,4-b]pyrazolo[4,3-e]pyridines by reacting with phosphorus oxychloride (POCl3) in the presence of air . Another common synthetic route involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible method for constructing this heterocyclic system .
Análisis De Reacciones Químicas
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, glacial acetic acid, and 1,3-diketones . For instance, the treatment of diphenylhydrazone and pyridine with iodine leads to the formation of the compound . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazolopyridines with different functional groups at various positions on the ring structure .
Aplicaciones Científicas De Investigación
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a tropomyosin receptor kinase (TRK) inhibitor, which is associated with the proliferation and differentiation of cells . TRK inhibitors are important for the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma . Additionally, pyrazolopyridines are of interest due to their structural similarity to purine bases adenine and guanine, making them relevant in the study of nucleic acid interactions and enzyme inhibition .
Mecanismo De Acción
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as TRKs. These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival . By inhibiting TRKs, the compound can disrupt these signaling pathways, leading to the inhibition of cancer cell growth and proliferation . The compound’s ability to selectively target TRKs while exhibiting low inhibitory activity to other enzymes, such as cytochrome P450 isoforms, further enhances its potential as a therapeutic agent .
Comparación Con Compuestos Similares
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be compared to other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-c]pyridines and 1H-pyrazolo[4,3-c]pyridines . These compounds share a similar fused ring structure but differ in the positions of the nitrogen atoms and substituents on the rings. The unique substitution pattern of this compound, particularly the presence of a methyl group at position 3 and a phenyl group at position 1, distinguishes it from other derivatives and contributes to its specific biological activities .
Propiedades
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-12-7-10(14)8-15-13(12)17(16-9)11-5-3-2-4-6-11/h2-8H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNMWSYRCMPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2706104.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide](/img/structure/B2706106.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2706113.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2706115.png)
![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)

![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)
![2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2706121.png)
![[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine](/img/structure/B2706122.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2706123.png)

